molecular formula C16H22N2O4 B13721945 1-Benzyl-3-methylpiperazine fumarate

1-Benzyl-3-methylpiperazine fumarate

Cat. No.: B13721945
M. Wt: 306.36 g/mol
InChI Key: CYIVWNBHIITDIQ-WLHGVMLRSA-N
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Description

1-Benzyl-3-methyl-piperazine monofumarate is a chemical compound with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound has gained attention in various fields of research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-methyl-piperazine monofumarate can be synthesized through a multi-step process involving the reaction of benzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting 1-benzyl-3-methyl-piperazine is then reacted with fumaric acid to form the monofumarate salt.

Industrial Production Methods

In industrial settings, the synthesis of 1-benzyl-3-methyl-piperazine monofumarate typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-methyl-piperazine monofumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-piperazine monofumarate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A stimulant with similar structural features but different pharmacological properties.

    3-Methylpiperazine: A simpler derivative with distinct chemical behavior.

    1-(3-Chlorophenyl)piperazine: Known for its use in antidepressant drugs.

Uniqueness

1-Benzyl-3-methyl-piperazine monofumarate is unique due to its specific combination of benzyl and methyl groups on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-benzyl-3-methylpiperazine;(E)-but-2-enedioic acid

InChI

InChI=1S/C12H18N2.C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CYIVWNBHIITDIQ-WLHGVMLRSA-N

Isomeric SMILES

CC1CN(CCN1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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